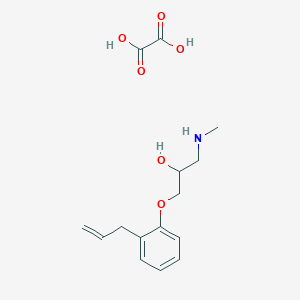
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate, also known as AMPP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a selective agonist for the α2A-adrenergic receptor and has been found to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate involves its interaction with the α2A-adrenergic receptor. When 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate binds to this receptor, it activates a signaling pathway that leads to a range of physiological effects. These effects include the inhibition of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of pain perception.
Biochemical and Physiological Effects:
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to have a range of biochemical and physiological effects. These effects include the inhibition of norepinephrine release, the modulation of pain perception, and the regulation of blood pressure and heart rate. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has also been found to have potential applications in the treatment of depression and anxiety.
实验室实验的优点和局限性
One of the main advantages of using 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate in lab experiments is its selectivity for the α2A-adrenergic receptor. This means that it can be used to study the specific effects of this receptor without affecting other receptors in the body. However, one limitation of using 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate is its potential toxicity. Further research is needed to determine the safe dosage and potential side effects of this compound.
未来方向
There are several potential future directions for research on 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate. One area of research is in the development of new drugs that target the α2A-adrenergic receptor. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate could be used as a starting point for the development of new drugs with improved selectivity and safety profiles. Another area of research is in the study of the physiological effects of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate in different animal models. This could help to determine the potential therapeutic applications of this compound in humans. Finally, further research is needed to determine the potential side effects and toxicity of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate, as well as the safe dosage for use in humans.
合成方法
The synthesis of 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate involves several steps. The first step is the synthesis of N-(2-allylphenoxy)-3-chloropropan-1-amine, which is achieved by reacting 2-allylphenol with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate. The resulting product is then reacted with methylamine to form N-(2-allylphenoxy)-3-methylamino-propan-1-amine. Finally, this compound is reacted with oxalic acid to form the oxalate salt of 1-(2-allylphenoxy)-3-(methylamino)propan-2-ol.
科学研究应用
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the study of the α2A-adrenergic receptor. This receptor is involved in a range of physiological processes, including the regulation of blood pressure, heart rate, and neurotransmitter release. 1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate has been found to be a selective agonist for this receptor, meaning that it can activate it without affecting other receptors in the body.
属性
IUPAC Name |
1-(methylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C2H2O4/c1-3-6-11-7-4-5-8-13(11)16-10-12(15)9-14-2;3-1(4)2(5)6/h3-5,7-8,12,14-15H,1,6,9-10H2,2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWRRGXHQLPAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COC1=CC=CC=C1CC=C)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Allylphenoxy)-3-(methylamino)propan-2-ol oxalate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

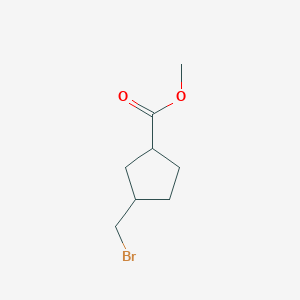
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2967073.png)
![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2967074.png)
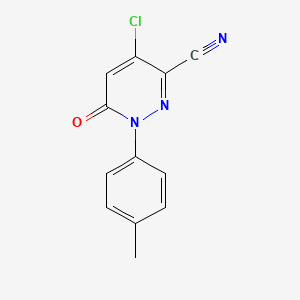
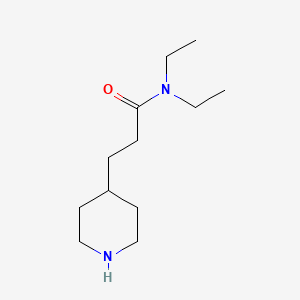
![2-(isopropylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2967079.png)
![2-Chloro-N-[(3S,4S)-4-morpholin-4-yloxolan-3-yl]propanamide](/img/structure/B2967080.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)
![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)
![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)
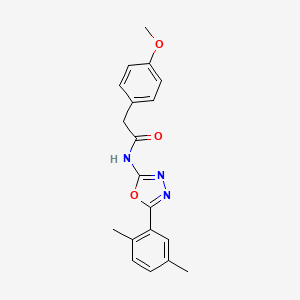

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)
![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)